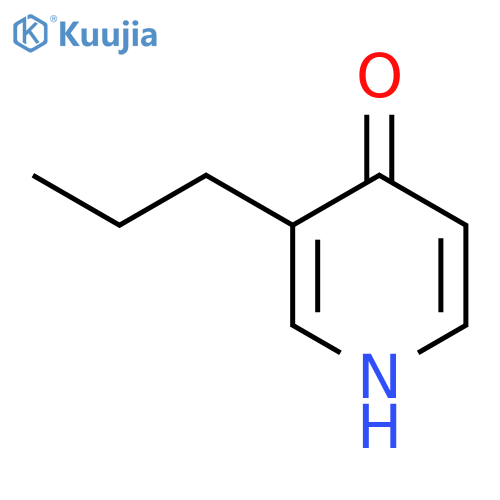Cas no 2169347-35-5 (3-propylpyridin-4-ol)

3-propylpyridin-4-ol structure
商品名:3-propylpyridin-4-ol
3-propylpyridin-4-ol 化学的及び物理的性質
名前と識別子
-
- 3-propylpyridin-4-ol
- 2169347-35-5
- SCHEMBL21466964
- EN300-1270043
-
- インチ: 1S/C8H11NO/c1-2-3-7-6-9-5-4-8(7)10/h4-6H,2-3H2,1H3,(H,9,10)
- InChIKey: UAFUYZFLVUEGEW-UHFFFAOYSA-N
- ほほえんだ: O=C1C=CNC=C1CCC
計算された属性
- せいみつぶんしりょう: 137.084063974g/mol
- どういたいしつりょう: 137.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 29.1Ų
3-propylpyridin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1270043-1.0g |
3-propylpyridin-4-ol |
2169347-35-5 | 1g |
$884.0 | 2023-05-23 | ||
| Enamine | EN300-1270043-10.0g |
3-propylpyridin-4-ol |
2169347-35-5 | 10g |
$3807.0 | 2023-05-23 | ||
| Enamine | EN300-1270043-2500mg |
3-propylpyridin-4-ol |
2169347-35-5 | 2500mg |
$2631.0 | 2023-10-02 | ||
| Enamine | EN300-1270043-50mg |
3-propylpyridin-4-ol |
2169347-35-5 | 50mg |
$1129.0 | 2023-10-02 | ||
| Enamine | EN300-1270043-500mg |
3-propylpyridin-4-ol |
2169347-35-5 | 500mg |
$1289.0 | 2023-10-02 | ||
| Enamine | EN300-1270043-0.05g |
3-propylpyridin-4-ol |
2169347-35-5 | 0.05g |
$744.0 | 2023-05-23 | ||
| Enamine | EN300-1270043-2.5g |
3-propylpyridin-4-ol |
2169347-35-5 | 2.5g |
$1735.0 | 2023-05-23 | ||
| Enamine | EN300-1270043-0.1g |
3-propylpyridin-4-ol |
2169347-35-5 | 0.1g |
$779.0 | 2023-05-23 | ||
| Enamine | EN300-1270043-0.25g |
3-propylpyridin-4-ol |
2169347-35-5 | 0.25g |
$814.0 | 2023-05-23 | ||
| Enamine | EN300-1270043-5.0g |
3-propylpyridin-4-ol |
2169347-35-5 | 5g |
$2566.0 | 2023-05-23 |
3-propylpyridin-4-ol 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Oliver D. John Food Funct., 2020,11, 6946-6960
2169347-35-5 (3-propylpyridin-4-ol) 関連製品
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
